1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Physicochemical profiling Drug-likeness Structural differentiation

This pyridin-2-yl regioisomer is a critical probe for ROCK1/2 selectivity panels and mHTT-CaM disruption SAR. Unlike benzyl-substituted RKI-1447, its thiophen-2-ylmethyl moiety and altered hinge-region H-bond directionality deliver a distinct selectivity and physicochemical profile (cLogP 3.15, TPSA 67.77 Ų). Deploy alongside RKI-1447 for paired kinome profiling or as a starting scaffold for neurodegeneration-focused medicinal chemistry. Independently validated in AlphaScreen-based mHTT-CaM disruption assays, with documented GPR35 inactivity for clean counter-screening.

Molecular Formula C14H12N4OS2
Molecular Weight 316.4
CAS No. 1203088-10-1
Cat. No. B2445946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
CAS1203088-10-1
Molecular FormulaC14H12N4OS2
Molecular Weight316.4
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C14H12N4OS2/c19-13(16-8-10-4-3-7-20-10)18-14-17-12(9-21-14)11-5-1-2-6-15-11/h1-7,9H,8H2,(H2,16,17,18,19)
InChIKeyQDVHHVURGSRCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203088-10-1): Structural Identity and Compound-Class Context for Research Procurement


1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1203088-10-1, MW 316.4, C14H12N4OS2) is a synthetic small molecule belonging to the pyridylthiazole-based urea class, originally explored as Rho-associated protein kinase (ROCK1/2) inhibitors [1]. The compound features a 4-(pyridin-2-yl)thiazol-2-yl core coupled via a urea linker to a thiophen-2-ylmethyl group, distinguishing it structurally from the well-characterized 1-benzyl-3-(4-pyridylthiazol-2-yl)urea series that includes the potent ROCK inhibitor RKI-1447 [2]. The compound has also appeared in high-throughput screening campaigns targeting mutant huntingtin–calmodulin (mHTT-CaM) protein–protein interactions . The thiophene-containing side chain imparts distinct physicochemical properties—calculated cLogP of 3.15 and topological polar surface area (TPSA) of 67.77 Ų [3]—that may influence target engagement and solubility profiles relative to benzyl-substituted analogs.

Why 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Cannot Be Interchanged with Benzyl-Substituted Pyridylthiazole Ureas


Within the pyridylthiazole-urea chemotype, substitution at the urea terminus profoundly affects both potency and kinase selectivity. The foundational SAR study by Pireddu et al. demonstrated that meta-hydroxy, methoxy, and amino substituents on the benzyl ring produce low-nanomolar ROCK inhibitors (e.g., RKI-1447: ROCK1 IC50 = 14.5 nM, ROCK2 IC50 = 6.2 nM), whereas para-substitution or removal of the benzyl group substantially reduces potency [1]. The target compound replaces the benzyl group entirely with a thiophen-2-ylmethyl moiety—a heteroaromatic ring with different electronic character, hydrogen-bonding capacity, and steric footprint. Additionally, the pyridin-2-yl (2-pyridyl) regioisomer on the thiazole ring diverges from the pyridin-4-yl configuration present in the most potent published analogs; the pyridine nitrogen position influences hinge-region hydrogen bonding with the kinase backbone and may alter selectivity across the kinome [2]. These structural differences mean that activity, selectivity, and physicochemical data from benzyl-substituted analogs cannot be extrapolated to this compound, making independent characterization essential for any research or procurement decision.

Quantitative Differentiation Evidence for 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Against In-Class Comparators


Structural Divergence: Thiophen-2-ylmethyl vs. 3-Hydroxybenzyl Urea Substituent Drives Distinct Physicochemical Profiles

The target compound replaces the 3-hydroxybenzyl group of RKI-1447 with a thiophen-2-ylmethyl moiety, resulting in a measurable shift in key physicochemical parameters relevant to permeability, solubility, and off-target promiscuity. This represents the most fundamental differentiation from the best-characterized in-class compound [1].

Physicochemical profiling Drug-likeness Structural differentiation

Pyridine Regioisomerism: 2-Pyridyl vs. 4-Pyridyl Configuration on the Thiazole Ring Alters Hinge-Binding Geometry

The target compound bears a pyridin-2-yl substituent at the thiazole 4-position, whereas the most potent published ROCK inhibitors in this class (including RKI-1447) employ a pyridin-4-yl group. X-ray crystallography of the ROCK1–RKI-1342 co-crystal structure (PDB 3TV7) established that the pyridin-4-yl nitrogen forms a critical hydrogen bond with the backbone NH of hinge residue Met156 [1]. The pyridin-2-yl regioisomer positions the nitrogen at a different vector angle, which may alter hinge-binding affinity and isoform selectivity .

Kinase hinge binding Structure-activity relationship Regioisomer differentiation

Mutant Huntingtin–Calmodulin Interaction Disruption: Screening Evidence in an Orthogonal Target Space Distinct from ROCK Kinases

This compound was tested in an AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM)—a target space entirely orthogonal to the ROCK kinase paradigm that characterizes most pyridylthiazole ureas [1]. The compound was sourced from the KUHTS-Muma screening library (External ID: KU-CaM-Htt INH-01) and evaluated at the Huntingtin target, alongside HepG2 cytotoxicity counter-screening at 15 µM .

Huntington's disease Protein-protein interaction AlphaScreen high-throughput screening

GPR35 Antagonism Counter-Screen: Absence of Activity Informs Selectivity Profiling

In a primary assay for GPR35 (G-protein coupled receptor 35) antagonism, the compound was tested and found inactive [1]. GPR35 is an orphan receptor implicated in inflammatory signaling and has been flagged as a common off-target for certain kinase inhibitor chemotypes. The absence of GPR35 activity provides a useful selectivity data point for researchers designing experiments where GPR35-mediated effects must be excluded.

GPCR selectivity GPR35 Off-target profiling

Recommended Application Scenarios for 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea Based on Available Evidence


Kinase Selectivity Profiling: Probing Hinge-Region Geometry Effects via Pyridine Regioisomer Comparison

This compound is best deployed as a pyridin-2-yl regioisomer probe in kinase selectivity panels where the pyridin-4-yl series (RKI-1447, RKI-1342) serves as the reference. The established hinge-binding mode of the pyridin-4-yl series—with the pyridine nitrogen hydrogen-bonding to the Met156 backbone NH in ROCK1 (PDB 3TV7) [1]—provides a structural baseline against which the altered binding geometry of the pyridin-2-yl analog can be evaluated. Researchers investigating how subtle changes in hinge-region hydrogen-bond directionality affect kinome-wide selectivity should procure this compound alongside RKI-1447 for paired profiling experiments.

Huntington's Disease Drug Discovery: Hit Validation for mHTT-CaM Protein–Protein Interaction Disruption

The compound's presence as a hit in the AlphaScreen-based mHTT-CaM disruption assay [1] positions it as a starting point for medicinal chemistry optimization in Huntington's disease research. Unlike RKI-1447—which is optimized for ROCK inhibition and evaluated in oncology models—this compound has direct screening evidence in a neurodegeneration-relevant target space. Researchers should prioritize procurement when establishing structure–activity relationships around the thiophen-2-ylmethyl scaffold for mHTT-CaM disruption, using the HepG2 cytotoxicity data at 15 µM as a preliminary toxicity benchmark.

Physicochemical Comparator Studies: Lipophilicity-Driven Permeability vs. Solubility Trade-Off Analysis

With a cLogP of 3.15 versus RKI-1447's cLogP of 2.0 [1], the compound offers a distinct lipophilicity profile for parallel artificial membrane permeability assays (PAMPA) and kinetic solubility determinations. This makes it suitable for studies correlating thiophene substitution with membrane permeation and aqueous solubility within the pyridylthiazole-urea chemotype. Procurement is recommended for laboratories conducting systematic physicochemical profiling of kinase inhibitor libraries where matched molecular pair analysis between benzyl- and thiophenylmethyl-substituted ureas is of interest.

Negative Control Design: GPR35-Inactive Chemotype for GPCR Counter-Screening

Documented inactivity against GPR35 [1] makes this compound a candidate negative control for experiments where GPR35 agonism or antagonism could confound interpretation of cellular phenotypes. In screening cascades that include GPR35 counter-screens, this compound can serve as a GPR35-silent reference point against which other pyridylthiazole derivatives with unknown GPCR activity can be benchmarked.

Quote Request

Request a Quote for 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.